molecular formula C10H15NOS B15237191 (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

Katalognummer: B15237191
Molekulargewicht: 197.30 g/mol
InChI-Schlüssel: NPCXYJUMAXOZMY-XCBNKYQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a thiophenyl group, and a hydroxyl group, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophenol and a suitable chiral precursor.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomeric purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated purification systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The thiophenyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the thiophenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL can be used as a chiral building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine

In medicine, it could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry

In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2R)-1-Amino-1-(2-thiophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-methylbenzyl)propan-2-OL

Uniqueness

The uniqueness of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL lies in its specific chiral configuration and the presence of the thiophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C10H15NOS

Molekulargewicht

197.30 g/mol

IUPAC-Name

(1R,2R)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI-Schlüssel

NPCXYJUMAXOZMY-XCBNKYQSSA-N

Isomerische SMILES

C[C@H]([C@@H](C1=CC=CC=C1SC)N)O

Kanonische SMILES

CC(C(C1=CC=CC=C1SC)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.